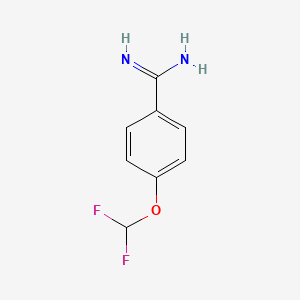
4-(Difluoromethoxy)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)benzimidamide is an organic compound characterized by the presence of a benzimidamide group substituted with a difluoromethoxy group at the para position
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethoxy)benzimidamide typically involves the introduction of the difluoromethoxy group onto a benzimidamide precursor. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with ammonia or an amine under suitable conditions to form the benzimidamide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
4-(Difluoromethoxy)benzimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzimidamide group to a benzylamine derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural properties.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethoxy)benzimidamide can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzimidamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.
4-(Difluoromethoxy)benzamide: This compound lacks the imidamide group, which can influence its chemical properties and applications.
4-(Difluoromethoxy)benzylamine:
Eigenschaften
Molekularformel |
C8H8F2N2O |
|---|---|
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
4-(difluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H3,11,12) |
InChI-Schlüssel |
BXPAORVORHCUJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


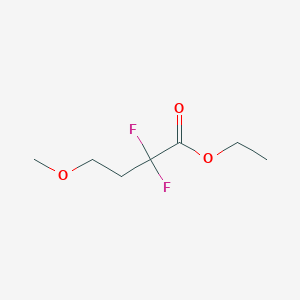
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
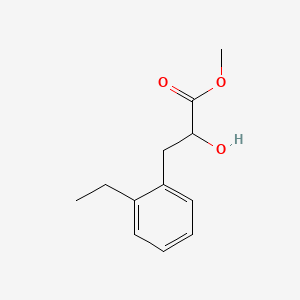
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
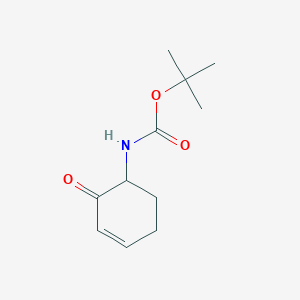

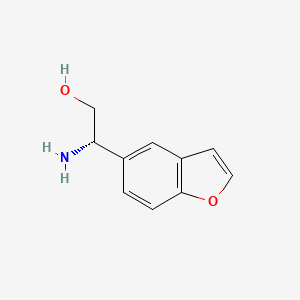


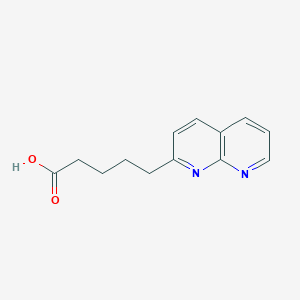


![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
